molecular formula C21H30FN3O2 B156139 Pipamperone CAS No. 1893-33-0

Pipamperone

Cat. No. B156139
CAS RN: 1893-33-0
M. Wt: 375.5 g/mol
InChI Key: AXKPFOAXAHJUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pipamperone is an antipsychotic medication primarily used in the treatment of behavioral disorders in individuals with mental retardation and severe mental depression. It has been shown to improve sleep disorders in depressive inpatients and is considered more alerting and amenable by nursing staff during treatment . Pipamperone is also prescribed to prevent impulsive aggressive behavior in various psychiatric conditions .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pipamperone is not directly discussed in the provided papers. However, the molecular structure of related compounds, such as CoCl2(PiPrPh2)2, has been determined using X-ray diffraction methods . This implies that similar analytical techniques could be used to elucidate the molecular structure of pipamperone.

Chemical Reactions Analysis

Pipamperone has been shown to influence the expression of the dopamine D4 receptor, suggesting that it may act as a pharmacological chaperone, aiding in the correct folding and increased expression of this receptor . Additionally, pipamperone's electrochemical reduction has been studied, showing a well-defined irreversible reduction peak in differential-pulse polarography .

Physical and Chemical Properties Analysis

The physical and chemical properties of pipamperone are not explicitly detailed in the provided papers. However, the pharmacokinetics of pipamperone have been studied, revealing that the drug's apparent volume of distribution and clearance are influenced by body weight, which is important for dosing recommendations in children and adolescents . The electrochemical properties of pipamperone have also been characterized, allowing for its determination in pharmaceutical formulations .

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy of pipamperone. In a study with female mental retardates, pipamperone showed significant improvement in behavioral disorders compared to placebo . Another study confirmed its effectiveness in relieving sleep disorders in depressive inpatients . However, the scientific basis for treating impulsive aggressive behavior with pipamperone is limited, and due to adverse side effects, it is not considered the first choice for such treatment . Population pharmacokinetics related to effectiveness and side effects in children and adolescents have also been studied, providing insights into optimal dosing strategies .

Scientific Research Applications

Specific Scientific Field

Psychiatry and Psychopharmacology

Summary of the Application

Pipamperone is a frequently prescribed antipsychotic in children and adolescents in the Netherlands, Belgium, and Germany . It is used in the treatment of chronic psychoses and states of aggressiveness of various origins .

Methods of Application or Experimental Procedures

In a study, pipamperone concentrations were collected from Dutch pediatric patients in a prospective naturalistic trial, and German pediatric patients in a therapeutic drug monitoring service . A total of 70 pipamperone concentrations were used to develop a population pharmacokinetic model with non-linear mixed-effects modeling .

Results or Outcomes

The apparent volume of distribution was 416 L/70 kg and the apparent clearance was 22.1 L/h/70 kg . The median measured pipamperone trough concentrations were numerically higher in responders (98.0 µg/L) than in non-responders (58.0 µg/L), although non-significant . A twice-daily 0.6-mg/kg dosage was better than a fixed dosage to attain the concentration range observed in responders .

Application in Neurology

Specific Scientific Field

Neurology and Neuropharmacology

Summary of the Application

Pipamperone is an antipsychotic medication that has sedative effects, which may be beneficial in the management of agitation and disordered sleep . It has been noted for its anti-agitation effects and for its ability to normalize sleep rhythms in psychiatric patients .

Methods of Application or Experimental Procedures

Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1 and D4 antagonist .

Results or Outcomes

Extrapyramidal adverse effects appear to be limited in pipamperone treatment compared to traditional antipsychotic medications due to its high receptor selectivity . Pipamperone has a 15-fold higher affinity for D4 than D2 receptors .

Application as a Sleep Aid for Depression

Specific Scientific Field

Psychiatry and Sleep Medicine

Summary of the Application

Pipamperone is used as a sleep aid for depression . It has been noted for its ability to normalize sleep rhythms in psychiatric patients .

Methods of Application or Experimental Procedures

Pipamperone acts as an antagonist of the 5-HT2A, 5-HT2B, 5-HT2C, D2, D3, D4, α1-adrenergic, and α2-adrenergic receptors . It shows much higher affinity for the 5-HT2A and D4 receptors over the D2 receptor .

Results or Outcomes

Pipamperone has been found to manage agitation and disordered sleep . It has been noted for its anti-agitation effects and for its ability to normalize sleep rhythms in psychiatric patients .

Application in the Treatment of Schizophrenia

Specific Scientific Field

Psychiatry and Psychopharmacology

Summary of the Application

Pipamperone is a typical antipsychotic of the butyrophenone family used in the treatment of schizophrenia .

Methods of Application or Experimental Procedures

Pipamperone acts as an antagonist of the 5-HT2A, 5-HT2B, 5-HT2C, D2, D3, D4, α1-adrenergic, and α2-adrenergic receptors . It shows much higher affinity for the 5-HT2A and D4 receptors over the D2 receptor .

Results or Outcomes

Pipamperone has been found to be effective in the treatment of schizophrenia . It has been noted for its ability to decrease positive psychotic symptoms, such as delusions and hallucinations .

Application as an Antidepressant

Specific Scientific Field

Psychiatry and Psychopharmacology

Summary of the Application

Low-dose pipamperone (5 mg twice daily) has been found to accelerate and enhance the antidepressant effect of citalopram (40 mg once daily), in a combination referred to as PipCit .

Methods of Application or Experimental Procedures

Pipamperone acts as an antagonist of the 5-HT2A, 5-HT2B, 5-HT2C, D2, D3, D4, α1-adrenergic, and α2-adrenergic receptors . It shows much higher affinity for the 5-HT2A and D4 receptors over the D2 receptor .

Results or Outcomes

Pipamperone has been found to accelerate and enhance the antidepressant effect of citalopram . It is also used to normalize mood and sleep patterns and has antianxiety effects in neurotic patients .

Application in the Treatment of Aggressiveness

Specific Scientific Field

Psychiatry and Psychopharmacology

Summary of the Application

Pipamperone is used in the treatment of states of aggressiveness of various origins .

Methods of Application or Experimental Procedures

Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1 and D4 antagonist .

Results or Outcomes

Pipamperone, showing antidopaminergic and anti-serotonergic properties, has been noted for its anti-agitation effects . One study showed that pipamperone increased the expression of D4 (dopaminergic) receptors, explaining its helpfulness in decreasing positive psychotic symptoms, such as delusions and hallucinations .

Safety And Hazards

The safety data sheet for Pipamperone dihydrochloride provides information on hazards, handling, storage, and accidental release measures .

properties

IUPAC Name

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKPFOAXAHJUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2448-68-2 (di-hydrochloride)
Record name Pipamperone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048369
Record name Pipamperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

soluble in methanol
Record name Pipamperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors. This drug is a selective 5-HT2A, D1 and D4 antagonist. Extrapyramidal adverse effects also appear to be limited in pipamperone treatment compared to traditional antipsychotic medications due to its high receptor selectivity. Pipamperone has a 15-fold higher affinity for D4 than D2 receptors. It has been suggested that D4 receptors may play a role in the modulation of GABAergic neuronal activity by dopamine.
Record name Pipamperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pipamperone

CAS RN

1893-33-0
Record name Pipamperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1893-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipamperone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipamperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pipamperone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pipamperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPAMPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5402501F0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>254
Record name Pipamperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

4-phenyl-8-[3-(4-fluorobenzoyl)propyl]-1-oxo-2,4,8-triazaspiro[4,5]decane (INN:spiperone), 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]-ethyl]-2,4-[1H, 3H]-quinazolinedione (INN: ketanserin), pirenperin (INN), ritanserin (INN) and pelanserin (INN).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pipamperone
Reactant of Route 2
Reactant of Route 2
Pipamperone
Reactant of Route 3
Reactant of Route 3
Pipamperone
Reactant of Route 4
Pipamperone
Reactant of Route 5
Pipamperone
Reactant of Route 6
Pipamperone

Citations

For This Compound
2,490
Citations
GE Potgieter, G Groenewoud, PJ Jordaan… - …, 2002 - thieme-connect.com
… pipamperone is 120 mg and can be gradually increased to 360 mg daily in divided doses. The most frequently reported adverse drug reactions of pipamperone … of two pipamperone test …
Number of citations: 13 www.thieme-connect.com
H Trabelsi, IE Hassen, S Bouabdallah… - … of pharmaceutical and …, 2005 - Elsevier
… methods for determination of pipamperone. Furthermore, … pipamperone and its separation, mainly, from its related substances. In addition a forced degradation studies of pipamperone …
Number of citations: 31 www.sciencedirect.com
JCJ Van Hemert - Acta Psychiatrica Scandinavica, 1975 - Wiley Online Library
… A 6-week double-blind cross-over study comparing pipamperone with placebo was … allocated to either pipamperone or placebo treatment. The initial dosage of pipamperone was 40 mg …
Number of citations: 28 onlinelibrary.wiley.com
A Wauquier, CJE Niemegeers - Psychopharmacologia, 1972 - Springer
Haloperidol, pimozide and pipamperone, three neuroleptics each with a different pharmacological and clinical profile were injected in rats with monopolar nichrome electrodes …
Number of citations: 119 link.springer.com
SM Kloosterboer, KM Egberts, BCM de Winter… - Clinical …, 2020 - Springer
… pipamperone in children and adolescents; to correlate measured and predicted pipamperone … The aim of this study was to describe the population pharmacokinetics of pipamperone in …
Number of citations: 9 link.springer.com
C Tron, SM Kloosterboer… - Therapeutic Drug …, 2017 - journals.lww.com
Background: Risperidone, aripiprazole, and pipamperone are antipsychotic drugs frequently prescribed for the treatment of comorbid behavioral problems in children with autism …
Number of citations: 25 journals.lww.com
K Peremans, B De Spiegeleer, E Buntinx… - Nuclear medicine …, 2008 - journals.lww.com
… after one dose of pipamperone 5 mg and to 1.08 after one dose of pipamperone 10 mg. The … 40.4% after one dose of 5 mg pipamperone and 83% after one dose of 10 mg pipamperone. …
Number of citations: 16 journals.lww.com
S Boettger, S Knoepfel, M Schubert… - Swiss medical …, 2017 - zora.uzh.ch
… Pipamperone, a low potency antipsychotic and an antagonist of … of pipamperone for this purpose has not yet been evaluated at all. Thus, in this study, the effectiveness of pipamperone …
Number of citations: 11 www.zora.uzh.ch
PA Janssen, FH Awouters - Arzneimittel-forschung, 1994 - europepmc.org
… Pipamperone is known to improve disturbed sleep, social withdrawal and other symptoms … more potent than pipamperone. In amphetamine-challenged rats pipamperone-like activity is …
Number of citations: 35 europepmc.org
P Bohny, S Boettger, J Jenewein - Frontiers in Psychiatry, 2023 - ncbi.nlm.nih.gov
Objective Delirium is an acute, life-threatening neuropsychiatric disorder frequently occurring among hospitalized patients. Antipsychotic medications are often recommended for …
Number of citations: 4 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.